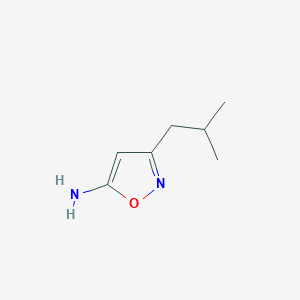
3-(2-Methylpropyl)-1,2-oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylpropyl)-1,2-oxazol-5-amine, also known as MPA, is a synthetic compound and an important building block in the synthesis of various pharmaceuticals and other compounds. It is a versatile compound, with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. MPA has been used in the synthesis of many different types of drugs, including anticonvulsants, antipsychotics, antidepressants, and anti-inflammatory agents. In addition, MPA has been used in the synthesis of various polymers and other materials.
科学的研究の応用
Synthesis of Heterocycles and Macrocycles
Research has demonstrated the use of similar compounds in the synthesis of various heterocycles and macrocycles. For instance, Feroci et al. (2005) developed an efficient electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide, showcasing a potential application in creating complex organic structures (Feroci et al., 2005). Similarly, Merzhyievskyi et al. (2020) investigated the use of 2-amino-3,3-dichloroacrylonitrile for constructing macrocyclic structures such as cyclophanes with oxazole fragments (Merzhyievskyi et al., 2020).
Development of Antimicrobial Polymers
A study by Waschinski and Tiller (2005) explored the synthesis of poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups, demonstrating antimicrobial potential against bacteria like Staphylococcus aureus. This implies potential applications in developing antimicrobial materials or coatings (Waschinski & Tiller, 2005).
Nanoparticle Synthesis for Drug Delivery
Kampmann et al. (2016) described the synthesis of core-crosslinked nanoparticles using bifunctional poly(2-oxazoline) macromonomer surfactants. These nanoparticles, with surface functional groups, have implications in drug delivery and diagnostics, highlighting another application avenue for similar compounds (Kampmann et al., 2016).
Catalysis and Chemical Transformations
The compound's potential in catalysis and chemical transformations is also noteworthy. For example, Yakura et al. (2007) investigated the C-H amination reaction of a related compound, leading to the efficient formation of oxazolidinone, a valuable intermediate in organic synthesis (Yakura et al., 2007).
特性
IUPAC Name |
3-(2-methylpropyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)3-6-4-7(8)10-9-6/h4-5H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDIGBUGYPBFNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)-1,2-oxazol-5-amine | |
CAS RN |
1057064-36-4 |
Source


|
| Record name | 3-(2-methylpropyl)-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyloxazolo[5,4-b]pyridine](/img/structure/B1317234.png)
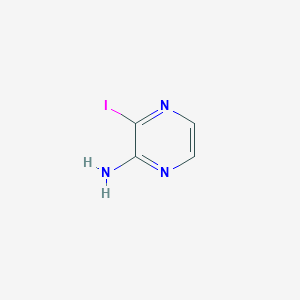
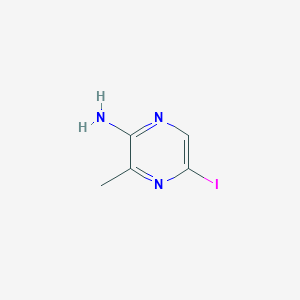
![Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-](/img/structure/B1317239.png)
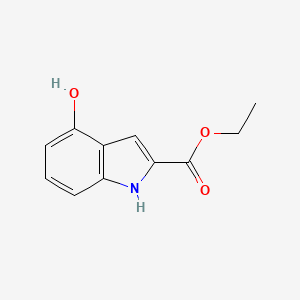
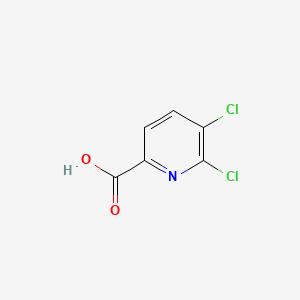
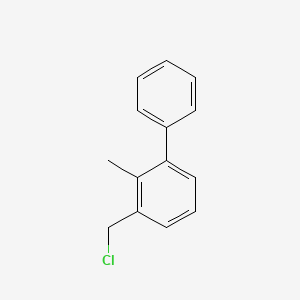
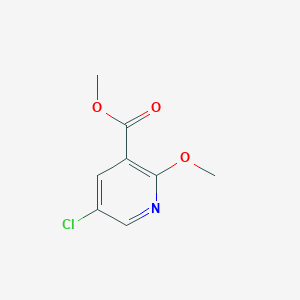
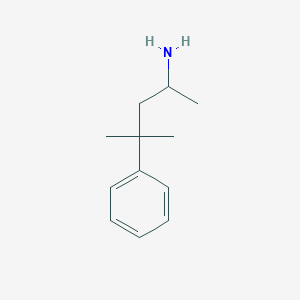


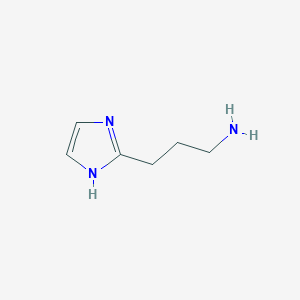
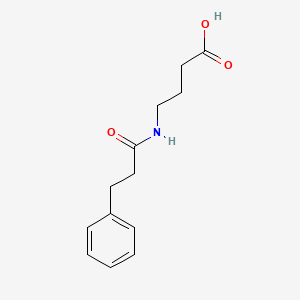
![Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B1317259.png)